molecular formula C27H54O3 B12644537 3-Hydroxyheptacosanoic acid CAS No. 122751-67-1

3-Hydroxyheptacosanoic acid

Katalognummer: B12644537
CAS-Nummer: 122751-67-1
Molekulargewicht: 426.7 g/mol
InChI-Schlüssel: BPJYLFFLOJHXTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxyheptacosanoic acid is a hydroxylated fatty acid, specifically a long-chain fatty acid with a hydroxyl group at the third carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyheptacosanoic acid typically involves the hydroxylation of heptacosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or osmium tetroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation at the desired carbon position.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to produce the compound through metabolic pathways that incorporate the hydroxylation step. This method is advantageous due to its sustainability and potential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxyheptacosanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The hydroxyl group can be reduced to form a saturated hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: 3-Ketoheptacosanoic acid or 3-carboxyheptacosanoic acid.

    Reduction: Heptacosane.

    Substitution: 3-Haloheptacosanoic acids.

Wissenschaftliche Forschungsanwendungen

3-Hydroxyheptacosanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its role in lipid metabolism and its presence in bacterial lipopolysaccharides.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Wirkmechanismus

The mechanism by which 3-hydroxyheptacosanoic acid exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing the production and degradation of other fatty acids.

Vergleich Mit ähnlichen Verbindungen

    Heptacosanoic acid: A straight-chain saturated fatty acid without the hydroxyl group.

    3-Hydroxypropionic acid: A shorter chain hydroxylated fatty acid with different chemical properties.

Uniqueness: 3-Hydroxyheptacosanoic acid is unique due to its long carbon chain and the presence of a hydroxyl group at the third position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

122751-67-1

Molekularformel

C27H54O3

Molekulargewicht

426.7 g/mol

IUPAC-Name

3-hydroxyheptacosanoic acid

InChI

InChI=1S/C27H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26(28)25-27(29)30/h26,28H,2-25H2,1H3,(H,29,30)

InChI-Schlüssel

BPJYLFFLOJHXTL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.